molecular formula C16H15FN2OS B2920394 7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline CAS No. 1209753-75-2

7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B2920394
CAS RN: 1209753-75-2
M. Wt: 302.37
InChI Key: AWPCVFHVAYJPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that has been the subject of scientific research due to its potential for use in pharmaceuticals. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in laboratory experiments. In

Mechanism of Action

The mechanism of action of 7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, research has suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline in laboratory experiments is its potential for use as a therapeutic agent. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research related to 7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline. One direction is to further investigate the mechanism of action of this compound, which may lead to the development of more effective therapeutic agents. Another direction is to explore the potential use of this compound as an antimicrobial agent, which may help to combat the growing problem of antibiotic resistance. Finally, future research could focus on the development of new synthesis methods for this compound, which may improve its availability and reduce its cost.

Synthesis Methods

The synthesis of 7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline has been achieved using various methods. One method involves the reaction of 2-methylthiopyridine-3-carboxylic acid with 7-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

Research has shown that 7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline has potential applications in the field of pharmaceuticals. This compound has been studied for its anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use as an antimicrobial agent.

properties

IUPAC Name

(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2OS/c1-21-15-13(5-2-8-18-15)16(20)19-9-3-4-11-6-7-12(17)10-14(11)19/h2,5-8,10H,3-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPCVFHVAYJPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCCC3=C2C=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.